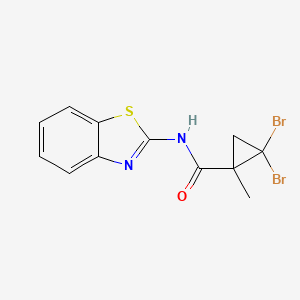![molecular formula C15H14Cl2O2 B5308570 1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)](/img/structure/B5308570.png)
1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene), also known as bis(4-chlorophenyl)methane, is a chemical compound that has been widely used in scientific research due to its unique properties and applications. This compound is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 118-120°C.
Wirkmechanismus
The mechanism of action of 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(4-chlorobenzene) is not well understood. However, it is believed that this compound acts as an inhibitor of enzymes involved in various biochemical pathways. Additionally, it has been shown to have antimicrobial and antifungal properties, which may be related to its mechanism of action.
Biochemical and Physiological Effects:
1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(4-chlorobenzene) has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(4-chlorobenzene) has several advantages and limitations for lab experiments. One advantage is its high purity, which makes it suitable for use in sensitive experiments. Additionally, it has a long shelf life, which makes it a convenient reagent to use. However, one limitation is its low solubility in water, which may limit its use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(4-chlorobenzene) in scientific research. One direction is the synthesis of new organic compounds using this compound as a starting material. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of new methods for synthesizing this compound may lead to more efficient and cost-effective production methods.
Synthesemethoden
The synthesis of 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(4-chlorobenzene) can be achieved by the reaction of 4-chlorobenzyl chloride with sodium methoxide in the presence of 1,3-dichloropropane. This reaction results in the formation of 1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(4-chlorophenyl)methane, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(4-chlorobenzene) has been widely used in scientific research due to its unique properties and applications. This compound has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used as a reagent in organic synthesis, such as in the preparation of 1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(4-chlorophenyl)carbinol. Furthermore, 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)(4-chlorobenzene) has been used as a model compound for studying the mechanism of action of organic compounds.
Eigenschaften
IUPAC Name |
1-chloro-4-[3-(4-chlorophenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O2/c16-12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(17)5-9-15/h2-9H,1,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUPQEZLCSUQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCOC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5308487.png)
![3-[4-morpholinyl(oxo)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5308493.png)
![2-(1H-benzimidazol-2-yl)-3-{3-[(4-bromobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5308512.png)


![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5308534.png)

![2-phenoxy-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5308543.png)
![2,4,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole](/img/structure/B5308550.png)
![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5308556.png)
![N-(3-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5308564.png)
![[(1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B5308575.png)
![4-[(5-imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B5308583.png)
![methyl 4-{[4-(2-methoxyphenyl)-3,3-dimethyl-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5308588.png)